molecular formula C18H14N2O2 B14139625 3-Acetyl-N-(quinolin-8-yl)benzamide

3-Acetyl-N-(quinolin-8-yl)benzamide

Cat. No.: B14139625
M. Wt: 290.3 g/mol
InChI Key: UXJQHNNBXIQTRI-UHFFFAOYSA-N
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Description

3-Acetyl-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzamide group attached to a quinoline ring, with an acetyl group at the 3-position of the benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-N-(quinolin-8-yl)benzamide can be achieved through various methods. One common approach involves the reaction of N-(quinolin-8-yl)benzamide with acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions, resulting in the acetylation of the benzamide group .

Another method involves the use of microwave irradiation to accelerate the cross-dehydrogenative coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile. This metal-free reaction is promoted by benzoyl peroxide and occurs at elevated temperatures, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous due to its operational simplicity, rapid reaction times, and scalability to gram-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

3-Acetyl-N-(quinolin-8-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can act as a bidentate ligand, coordinating with metal ions and facilitating various catalytic processes. Additionally, its ability to undergo C-H bond activation makes it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-yl)benzamide: Lacks the acetyl group at the 3-position.

    3-Acetylquinoline: Lacks the benzamide group.

    Quinazolin-4(3H)-ones: Structurally similar but with different functional groups.

Uniqueness

3-Acetyl-N-(quinolin-8-yl)benzamide is unique due to its combination of a benzamide group, a quinoline ring, and an acetyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-acetyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C18H14N2O2/c1-12(21)14-6-2-7-15(11-14)18(22)20-16-9-3-5-13-8-4-10-19-17(13)16/h2-11H,1H3,(H,20,22)

InChI Key

UXJQHNNBXIQTRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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